REACTION_CXSMILES
|
Cl.[CH2:2]([NH:4][C@H:5]([C:7]([OH:9])=[O:8])[CH3:6])[CH3:3].[CH:10](=O)[C:11]1C=C[CH:14]=[CH:13][CH:12]=1.Cl[CH2:19][CH2:20]Cl>>[CH2:19]([O:8][C:7](=[O:9])[CH:5]([NH:4][CH2:2][C:3]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:6])[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N[C@@H](C)C(=O)O
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
TEA
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaBH(Oac)3
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is then partitioned between DCM and saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer is removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)NCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |